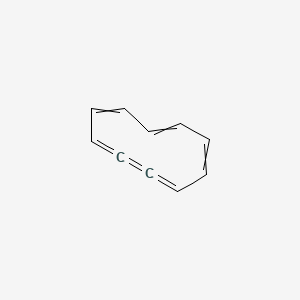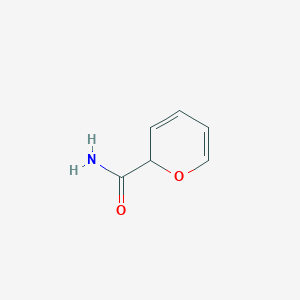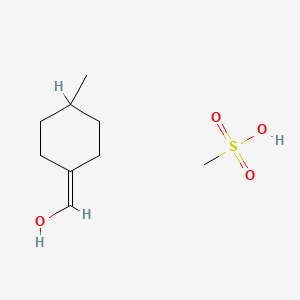![molecular formula C46H36N6O4 B14252608 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] CAS No. 266349-86-4](/img/structure/B14252608.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with triazine rings substituted with methoxyphenyl groups, making it a versatile molecule in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid using a palladium catalyst.
Triazine Ring Formation: The triazine rings are formed by reacting cyanuric chloride with 4-methoxyaniline under basic conditions.
Coupling of Triazine Rings to Biphenyl Core: The final step involves coupling the triazine rings to the biphenyl core through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazine rings can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives of the original compound.
Reduction: Amine derivatives of the triazine rings.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, π-π interactions, and van der Waals forces.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl: Known for its use in electroluminescence devices.
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine]: Used in asymmetric synthesis.
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl)(4-methoxybenzylidene)propanedioic acid: Known for its antioxidant properties.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] stands out due to its unique combination of a biphenyl core and triazine rings, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in the development of advanced materials and as a versatile building block in organic synthesis.
特性
CAS番号 |
266349-86-4 |
|---|---|
分子式 |
C46H36N6O4 |
分子量 |
736.8 g/mol |
IUPAC名 |
2-[4-[4-[4,6-bis(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenyl]phenyl]-4,6-bis(4-methoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C46H36N6O4/c1-53-37-21-13-33(14-22-37)43-47-41(48-44(51-43)34-15-23-38(54-2)24-16-34)31-9-5-29(6-10-31)30-7-11-32(12-8-30)42-49-45(35-17-25-39(55-3)26-18-35)52-46(50-42)36-19-27-40(56-4)28-20-36/h5-28H,1-4H3 |
InChIキー |
FGVJBSRWKBYAQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)

![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)

